Chemical structure and properties of 2-Chloro-4-methylthiophen-3-amine HCl
Chemical structure and properties of 2-Chloro-4-methylthiophen-3-amine HCl
Executive Summary
2-Chloro-4-methylthiophen-3-amine hydrochloride (CAS: 848252-38-0) is a specialized heterocyclic building block critical to modern medicinal chemistry, particularly in the development of Type I and Type II kinase inhibitors .[1] As a bioisostere for 2-chloroanilines and aminothiazoles, it offers unique electronic properties that modulate potency and metabolic stability in drug candidates.
This guide addresses the compound's most significant technical challenge: the inherent instability of its free base form. We provide validated protocols for synthesis, handling, and "just-in-time" neutralization to ensure experimental reproducibility in drug discovery workflows.
Part 1: Chemical Identity & Structural Analysis
The hydrochloride salt is the requisite commercial form due to the oxidative susceptibility of the free amine. The electron-rich thiophene ring facilitates rapid oxidation and dimerization of the free base under ambient conditions.
Nomenclature & Identifiers[2][3][4][5]
| Property | Detail |
| IUPAC Name | 2-Chloro-4-methylthiophen-3-amine hydrochloride |
| Common Name | 3-Amino-2-chloro-4-methylthiophene HCl |
| CAS (HCl Salt) | 848252-38-0 |
| CAS (Free Base) | 848392-48-3 |
| Molecular Formula | C₅H₆ClNS[2][3] · HCl |
| Molecular Weight | 184.09 g/mol (Salt); 147.63 g/mol (Base) |
| SMILES | CC1=CSC(Cl)=C1N.Cl |
| Appearance | Off-white to beige crystalline solid (hygroscopic) |
Electronic Structure & Reactivity
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Regiochemistry: The C2-position is blocked by a chlorine atom, preventing metabolic oxidation at the most reactive alpha-position of the thiophene ring.
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Basicity: The amine is weakly basic compared to aniline derivatives. The electron-withdrawing effect of the adjacent chlorine (inductive effect, -I) and the aromatic nature of the thiophene ring reduce the availability of the nitrogen lone pair.
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Nucleophilicity: While less nucleophilic than alkyl amines, it remains competent for SNAr reactions and amide couplings when properly activated.
Part 2: Physicochemical Profile
Solubility & Stability
The HCl salt exhibits high water solubility but limited solubility in non-polar organic solvents.
| Solvent | Solubility (25°C) | Usage Note |
| Water | >50 mg/mL | High solubility; acidic pH (~2-3). |
| DMSO | Soluble | Preferred for stock solutions (store at -20°C). |
| Methanol | Soluble | Good for transfers; avoid prolonged storage (potential esterification if acid present). |
| DCM/EtOAc | Insoluble | Free base is soluble; Salt is not. |
Stability Warning (Critical)
The Free Base is Unstable. Upon neutralization, 2-chloro-4-methylthiophen-3-amine rapidly undergoes oxidative dimerization to form azo- or hydrazo-linked impurities, turning dark brown/black within minutes in air.
-
Storage: Store the HCl salt at -20°C under argon/nitrogen. Desiccate to prevent hydrolysis.
-
Handling: Only generate the free base in situ immediately prior to reaction.
Part 3: Synthesis & Manufacturing[8][9]
While direct chlorination of 4-methylthiophen-3-amine is possible, it often yields inseparable regioisomers. The Curtius Rearrangement pathway is the industry standard for high-purity synthesis, ensuring the correct positioning of the amine and chlorine substituents.
Preferred Synthetic Pathway (Curtius Rearrangement)
This route starts from the stable carboxylic acid precursor, converting it to the amine via an isocyanate intermediate.
Figure 1: The Curtius Rearrangement pathway ensures regiochemical fidelity, avoiding the formation of 5-chloro isomers.
Protocol Summary:
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Activation: Treat 2-chloro-4-methylthiophene-3-carboxylic acid with diphenylphosphoryl azide (DPPA) and triethylamine in refluxing tert-butanol.
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Rearrangement: The intermediate acyl azide rearranges thermally to the isocyanate, which is trapped by tert-butanol to form the Boc-protected amine.
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Deprotection: The Boc group is removed using 4M HCl in dioxane. The product precipitates as the pure hydrochloride salt, which is filtered and washed with ether to remove organic impurities.
Part 4: Handling & Experimental Protocols
Protocol: "Just-in-Time" Free-Basing
For reactions requiring the nucleophilic free amine (e.g., amide coupling, reductive amination), do not perform a bulk extraction. Use an in situ neutralization strategy.
Figure 2: Workflow for minimizing oxidative degradation during experimental use.
Step-by-Step:
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Suspend: Weigh the HCl salt into the reaction vessel and suspend in the chosen anhydrous solvent (DCM or DMF).
-
Cool: Cool the mixture to 0°C to slow oxidation kinetics.
-
Neutralize: Add 2.0–3.0 equivalents of DIPEA (N,N-Diisopropylethylamine). The solution may clarify as the free base is liberated.
-
React: Add the electrophile (e.g., acid chloride, HATU-activated acid) immediately. Do not wait.
Part 5: Applications in Drug Discovery[8]
Kinase Inhibitor Scaffold
This moiety is a bioisostere for the 2-chloro-6-methylphenyl ring found in Dasatinib and the aminothiophene core in Olanzapine analogs.
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Lipophilicity Modulation: The thiophene sulfur increases lipophilicity (LogP) compared to a phenyl ring, potentially improving membrane permeability.
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Metabolic Stability: The 2-chloro substituent blocks the metabolically vulnerable alpha-position. The 4-methyl group introduces steric bulk that can enforce specific torsion angles in the binding pocket (atropisomerism potential).
Key Reactions
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Amidation: Reacts with carboxylic acids (using HATU/EDC) to form amide linkers common in Type II kinase inhibitors.
-
Sandmeyer Reaction: The amine can be converted to a diazonium salt and subsequently to a nitrile (-CN) or halide, allowing for further scaffold diversification.
-
Buchwald-Hartwig Coupling: Can serve as the amine partner in Pd-catalyzed couplings, though the catalyst system must be optimized to prevent poisoning by the thiophene sulfur.
Part 6: Safety & Toxicology (SDS Highlights)
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Signal Word: DANGER
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Hazard Statements:
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H314: Causes severe skin burns and eye damage (HCl salt is acidic/corrosive).
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
-
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
-
First Aid: In case of contact, rinse skin with water for 15 minutes. If in eyes, rinse cautiously with water and seek immediate medical attention.
References
-
PubChem. (n.d.). 2-Chloro-4-methylthiophen-3-amine hydrochloride (Compound).[1][4][5] National Library of Medicine. Retrieved from [Link]
-
Balzarini, J., et al. (2014).[6] 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32, 200-210.[6] Retrieved from [Link]
- Google Patents. (2021). Heterocyclic kinase inhibitors and uses thereof (CN112955447A).
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